Propham

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in most organic solvents

Soluble in esters, alcohols, acetone, benzene, cyclohexane and xylene.

SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN KEROSENE OR DIESEL OIL; VERY SOL IN ETHYL OR ISOPROPYL ALCOHOL

In water, 179 mg/L at 25 °C

Synonyms

Canonical SMILES

Plant Growth Regulation

Research has investigated propham's potential to regulate plant growth. Studies have shown that propham can inhibit sprouting in potatoes Source: [The effect of propham on apical dominance and development of potato tubers: ], potentially extending storage life.

Mode of Action as a Herbicide

Scientific studies delve into how propham disrupts plant growth at the cellular level. Research suggests propham interferes with cell division by affecting microtubule assembly Source: [Mode of action of propham].

Environmental Fate

Understanding the environmental impact of propham is crucial. Research examines how propham degrades in soil and water Source: [Degradation of propham in soil] and its potential for leaching Source: [Leaching of propham from soil], informing best practices for its application.

Ecotoxicology

Scientific research assesses the potential risks propham poses to non-target organisms. Studies investigate its effects on beneficial insects Source: [The impact of propham on beneficial insects] and aquatic life Source: [The toxicity of propham to aquatic organisms] to ensure responsible use.

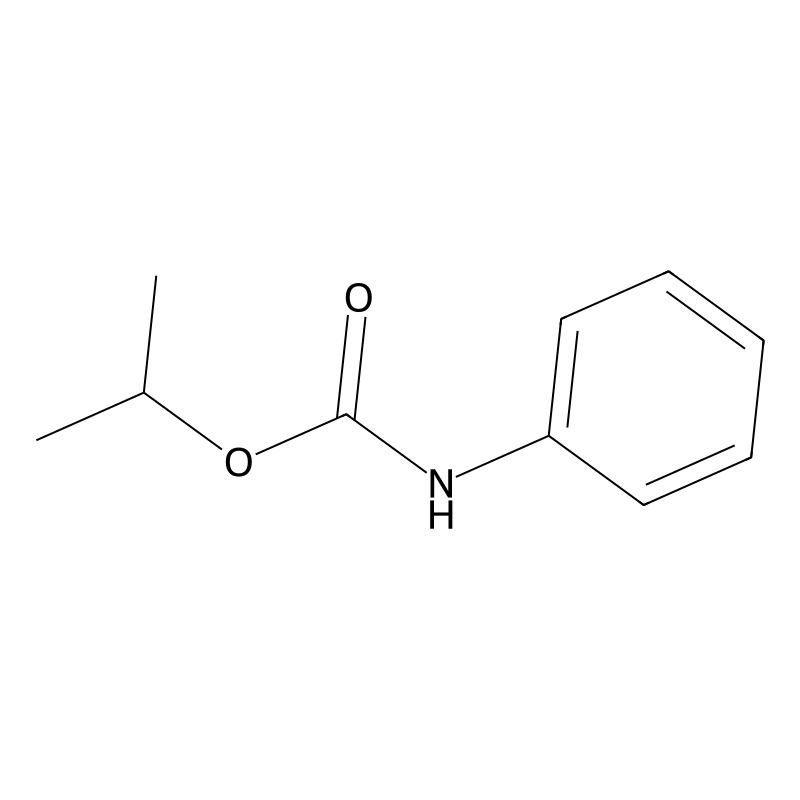

Propham, scientifically known as isopropyl N-phenylcarbamate, is a carbamate compound with the molecular formula C₁₀H₁₃NO₂. It is primarily utilized as a herbicide and plant growth regulator. Propham acts by inhibiting the growth of certain weeds and is particularly effective in crops such as sugar beets, lettuce, and various legumes. The compound is recognized for its relatively low toxicity to humans and animals compared to other herbicides, which has contributed to its use in agricultural applications .

Propham has been shown to exhibit biological activity primarily as a herbicide. Its mechanism involves the inhibition of mitotic processes in plant cells, leading to stunted growth and eventual death of target weeds. Additionally, studies indicate that propham can be metabolized by certain bacterial strains, suggesting potential applications in bioremediation efforts . Its low toxicity profile makes it a candidate for safer agricultural practices.

The synthesis of propham typically involves the reaction of isopropanol with phenyl isocyanate. The process can be summarized as follows:

- Formation of Phenyl Isocyanate: This can be achieved through the reaction of aniline with phosgene or by other synthetic routes.

- Carbamate Formation: The phenyl isocyanate then reacts with isopropanol to form isopropyl N-phenylcarbamate (propham).

- Purification: The product may undergo purification processes such as recrystallization to achieve the desired purity .

Propham finds its primary application as an herbicide in agriculture. It is registered for use on various terrestrial food crops including:

- Sugar beets

- Lettuce

- Alfalfa

- Clover

- Peas

- Lentils

- Safflower

- Spinach

Additionally, its potential for use in non-food crops has been explored due to its effectiveness in controlling weed populations without significantly harming the crop itself .

Research indicates that propham interacts with various biological systems, particularly in its metabolic pathways. Studies have shown that it can be hydrolyzed by specific bacterial strains, leading to the formation of metabolites that may have different biological activities compared to the parent compound . Furthermore, propham's stability under acidic conditions suggests limited interaction with environmental factors such as soil pH and moisture levels.

Propham belongs to a class of compounds known as carbamates, which share similar structural characteristics but differ in their biological activity and applications. Below are some similar compounds:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Chlorpropham | C₁₀H₁₂ClN₃O₂ | Herbicide | More potent against certain weeds |

| Desmedipham | C₁₁H₁₃N₃O₂ | Herbicide | Different mode of action |

| Carbaryl | C₁₁H₁₄N₂O₂ | Insecticide | Broad-spectrum activity |

| Methomyl | C₈H₁₁N₃O₂S | Insecticide | Toxicity concerns for non-target species |

Propham's uniqueness lies in its specific application as a growth regulator and its relatively low toxicity compared to other carbamate herbicides like chlorpropham and carbaryl. Its stability under various environmental conditions also sets it apart from others in this class .

Microtubule Inhibition Dynamics

Propham (isopropyl N-phenylcarbamate) exerts its primary herbicidal effects through the disruption of microtubule organization and function in plant cells [1] [2] [3]. Unlike traditional microtubule-depolymerizing agents such as colchicine or vinblastine, propham operates through a distinctive mechanism that specifically targets microtubule-organizing centers while preserving the basic microtubule structure [2] [4].

Disruption of Mitotic Spindle Assembly

The mechanism by which propham disrupts mitotic spindle assembly represents a unique approach among herbicidal compounds. Research has demonstrated that propham does not bind directly to tubulin protein or inhibit microtubule polymerization in the conventional sense [5]. Instead, the compound interferes with the organization and orientation of spindle microtubules, leading to the formation of multiple, abnormally configured spindle apparatus within dividing cells [6] [7].

Studies utilizing plant cell cultures have revealed that propham treatment results in characteristic alterations to the mitotic spindle structure [6]. The compound causes chromosomes to move to multiple poles rather than the typical bipolar arrangement, creating what researchers have termed "multipolar mitosis" [8]. This disruption manifests as multiple nuclei formation within individual cells, accompanied by abnormal branched cell walls that partially separate these nuclei [6].

The temporal dynamics of spindle disruption follow a predictable pattern based on propham concentration. At concentrations of 1.2×10⁻³ M, approximately 30% of all mitotic figures become abnormal within the first hour of treatment [7]. The percentage of mitotic figures rapidly decreases to 1% at 8 hours and 0.2% after 12 hours of continuous exposure [7]. Notably, all mitotic figures observed after 6 hours of treatment consist exclusively of abnormal prophase configurations, indicating a complete disruption of normal mitotic progression [7].

The mechanism underlying spindle disruption involves the alteration of microtubule organization rather than wholesale microtubule destruction [7]. Electron microscopic analysis has revealed that while cortical microtubules remain largely intact, the spindle apparatus exhibits severe organizational defects characterized by multiple pole formation and irregular chromosome alignment [6]. This selective targeting of spindle organization while preserving general microtubule structure distinguishes propham from other mitotic inhibitors [1].

Effects on Microtubule-Organizing Centers (MTOCs)

The primary target of propham action has been identified as the microtubule-organizing center, a crucial cellular structure responsible for coordinating microtubule nucleation and organization [2] [4]. Research conducted on both plant and fungal systems has demonstrated that propham causes specific damage to MTOCs, resulting in their progressive fragmentation and functional impairment [2] [4].

Detailed investigations using fluorescence microscopy have revealed that propham treatment leads to MTOC fragmentation within 1-4 hours of exposure [4]. This fragmentation process occurs independently of microtubule depolymerization, as evidenced by the persistence of microtubule networks even after MTOC damage becomes apparent [2]. The fragmentation pattern follows a characteristic progression, beginning with minor structural alterations and advancing to complete MTOC breakdown [4].

The consequences of MTOC damage extend beyond simple structural disruption. Functional analysis has shown that fragmented MTOCs lose their capacity to organize microtubules effectively, leading to the splitting of spindle poles during mitosis [2] [4]. This splitting results in the formation of multiple, smaller organizing centers that attempt to nucleate microtubules independently, creating the characteristic multipolar spindle configurations observed in propham-treated cells [4].

Comparative studies have revealed that MTOC sensitivity to propham varies among different plant species and cell types [2]. Resistant plant lines show reduced MTOC fragmentation compared to sensitive varieties, suggesting that MTOC integrity may serve as a determinant of propham susceptibility [2]. This observation has important implications for understanding the selectivity patterns observed with propham application in agricultural settings.

The recovery of MTOC function following propham removal has been documented in some experimental systems, indicating that the damage induced by propham can be partially reversible under certain conditions [2]. However, the extent of recovery depends on the duration and intensity of propham exposure, with prolonged treatments resulting in irreversible MTOC damage and cell death [4].

Enzymatic Targets in Plant Systems

Beyond its effects on microtubule organization, propham interacts with several enzymatic systems within plant cells, contributing to its overall herbicidal efficacy and influencing its metabolic fate within treated organisms [9] [10] [11].

Aryl Acylamidase Interactions

Aryl acylamidases represent a critical enzymatic system involved in the metabolic processing of propham and related carbamate herbicides [9] [12] [10]. These enzymes catalyze the hydrolysis of N-acyl primary aromatic amines, converting them to aniline derivatives and carboxylic acids [9] [13]. In the context of propham metabolism, aryl acylamidases serve both as targets for the herbicide and as mechanisms for its detoxification [11].

Research has identified multiple forms of aryl acylamidase activity in plant systems, each exhibiting distinct kinetic properties and substrate specificities [12]. The enzyme from propanil-resistant barnyardgrass, for example, demonstrates significantly different kinetic parameters compared to susceptible varieties, with apparent Km values of 3.1 mmol L⁻¹ in resistant tissues versus 62.1 mmol L⁻¹ in susceptible preparations [12]. This dramatic difference in enzyme affinity correlates directly with herbicide resistance levels observed in field populations.

The molecular characterization of plant aryl acylamidases has revealed their relationship to the broader family of carboxylesterases and α/β-hydrolase-fold enzymes [13]. These enzymes utilize a catalytic triad consisting of serine, glutamate, and histidine residues, similar to other serine hydrolases [13]. The active site architecture allows for the accommodation of various aromatic carbamate substrates, including propham, though substrate specificity varies among different enzyme isoforms [9].

Bacterial aryl acylamidases have also been extensively studied due to their role in propham biodegradation [9] [10]. The enzyme AmpA from Paracoccus species demonstrates efficient hydrolysis of propham with a catalytic efficiency suitable for biotechnological applications [9]. This enzyme shows maximum activity at pH 7.5-8.0 and 40°C, conditions that overlap with typical soil environments where propham degradation occurs [9].

The substrate specificity of aryl acylamidases extends beyond propham to include related carbamate herbicides and other aromatic amide compounds [9]. Comparative kinetic analysis has shown that while propanil serves as the preferred substrate for most aryl acylamidases, propham and chlorpropham are also efficiently hydrolyzed, albeit with different kinetic parameters [9]. The enzyme's broad substrate tolerance suggests its potential utility in developing enhanced biodegradation systems for multiple herbicide residues.

Cholinesterase Inhibition Patterns

While propham is not primarily classified as a cholinesterase inhibitor, research has revealed interesting interactions between this carbamate herbicide and cholinesterase enzymes that warrant detailed examination [14] [15] [16]. These interactions may contribute to some of the biological effects observed with propham exposure and provide insights into potential cross-reactivity with related enzymatic systems.

The mechanism of cholinesterase inhibition by carbamate compounds involves the formation of a covalent bond between the carbamate moiety and the serine residue in the enzyme's active site [15] [16]. Unlike organophosphate inhibitors, carbamate-induced cholinesterase inhibition is typically reversible, with the carbamylated enzyme undergoing spontaneous reactivation over time [15]. This reversibility distinguishes carbamate inhibitors from their organophosphate counterparts and influences their toxicological profiles.

Studies examining propham's effects on cholinesterase activity have revealed concentration-dependent inhibition patterns [16]. While propham does not exhibit the potent anticholinesterase activity characteristic of compounds like carbaryl or aldicarb, it does demonstrate measurable inhibitory effects at concentrations relevant to its herbicidal use [16]. The inhibition follows typical competitive kinetics, suggesting that propham competes with acetylcholine for binding to the enzyme's active site.

The specificity of propham for different cholinesterase isoforms has been investigated, revealing preferential inhibition of certain enzyme variants [15]. This selectivity may relate to subtle differences in active site architecture among cholinesterase isoforms and could influence the compound's biological activity in different target organisms [15]. Understanding these selectivity patterns is important for predicting potential non-target effects of propham applications.

Comparative analysis with other carbamate herbicides has shown that propham's cholinesterase inhibition potency falls within the lower range of carbamate compounds [16]. This relatively weak anticholinesterase activity contributes to propham's favorable safety profile compared to more potent carbamate insecticides [16]. Nevertheless, the presence of any cholinesterase inhibition activity requires consideration in risk assessment procedures and application protocols.

The recovery kinetics of cholinesterase activity following propham exposure have been characterized, showing typical patterns for carbamate inhibitors [15]. The rate of enzyme reactivation depends on factors including temperature, pH, and the specific cholinesterase isoform involved [15]. Under physiological conditions, recovery typically occurs within hours to days, depending on the initial degree of inhibition and the biological system examined.

| Parameter | Microtubule Effects | Enzymatic Interactions |

|---|---|---|

| Primary Target | Microtubule-Organizing Centers | Aryl Acylamidase Enzymes |

| Mechanism | MTOC fragmentation and spindle disruption | Substrate hydrolysis and competitive inhibition |

| Time Course | 1-24 hours for complete effect | Minutes to hours for enzymatic interactions |

| Concentration Range | 1.2×10⁻⁶ to 1.2×10⁻³ M | Variable based on enzyme system |

| Reversibility | Partially reversible | Generally reversible |

| Biological Significance | Primary herbicidal mechanism | Resistance and detoxification mechanisms |

| Enzyme System | Substrate Specificity | Kinetic Parameters | Biological Role |

|---|---|---|---|

| Plant Aryl Acylamidase | Aromatic carbamates, variable affinity | Km values 3.1-62.1 mmol L⁻¹ | Herbicide resistance mechanism |

| Bacterial Aryl Acylamidase | Broad substrate range | High catalytic efficiency | Environmental biodegradation |

| Cholinesterase | Competitive inhibition pattern | Weak to moderate inhibition | Potential off-target effect |

| Carboxylesterase | General carbamate hydrolysis | pH and temperature dependent | Metabolic detoxification |

Purity

Physical Description

Color/Form

Colorless crystals

WHITE NEEDLES FROM ALCOHOL

XLogP3

Exact Mass

Density

LogP

log Kow = 2.60

Odor

Appearance

Melting Point

90 °C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The effects of propham ... on O uptake, ATP synthesis, cell division and cell cycle distribution in root tips of pea (Pisum sativum) (Alaska) are reported. At the lowest concn tested ( ... propham, 1.2 .times. 10-6M) a reduction in the number of cells able to enter into mitosis was observed. ... At the higher range of concn tested ... propham (1.2 .times. 10-3M) caused a rapid decrease in number of mitosis so that by 6 hr <1% of the total cells were dividing and all of them were abnormal, by 24 hr this level was reduced to .apprx. 0.2%.

Vapor Pressure

1.4X10-4 mm Hg at 25 °C

Pictograms

Irritant

Other CAS

Wikipedia

Biological Half Life

The average biological half-life /in adult female Wistar rats/ of propham in most organs was short, ranging between 3 and 8 hr. However, in brain, fat, and muscle, the half-life was about twice the value for other organs.

Use Classification

Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes

Pharmaceuticals

HERBICIDES

Methods of Manufacturing

Reaction of phenyl isocyanate with isopropyl alcohol; or reaction of aniline with isopropyl chloroformate

General Manufacturing Information

SELECTED BY TEMPLEMAN, WG & SEXTON, WA, NATURE, 156, 630, 1945; PROC ROY SOC 133B, 480, 1946, AS MOST ACTIVE OF SERIES OF ARYLURETHANES AS GROWTH SUBSTANCES; BRITISH PATENT 574,995.

Granular formulations of IPC on soils at 4 lb/acre rate lost more than spray applications at same rate & some protection against vapor loss was achieved by covering herbicide with 1/8- to 1/4-in layer of soil.

Analytic Laboratory Methods

Determination of fluorescent pesticides and metabolites by reversed-phase high-performance liquid chromatography.

Method: USGS-NWQL O-2060-01; Procedure: Graphitized carbon-based solid-phase extraction and HPLC-MS; Analyte: isopropyl phenylcarbamate; Matrix: filtered surface water and ground water; Detection Limit: 0.0048 ug/L.

Method: AOAC 992.14; Procedure: liquid chromatographic method with ultraviolet detector; Analyte: isopropyl phenylcarbamate; Matrix: finished drinking water; Detection Limit: not provided.

Product analysis by hydrolysis, the liberated carbon dioxide being determined titrimetrically; ... mixture with chlorpropham by glc. Residues determined by hydrolysis to aniline, a derivative of which is estimated by glc.

Storage Conditions

Stability Shelf Life

Stable up to 100 °C

Dates

2: González-Martín MI, Revilla I, Vivar-Quintana AM, Betances Salcedo EV. Pesticide residues in propolis from Spain and Chile. An approach using near infrared spectroscopy. Talanta. 2017 Apr 1;165:533-539. doi: 10.1016/j.talanta.2016.12.061. Epub 2017 Jan 4. PubMed PMID: 28153295.

3: Allinson M, Kageyama S, Nakajima D, Kamata R, Shiraishi F, Goto S, Salzman SA, Allinson G. A pilot survey of 39 Victorian WWTP effluents using a high speed luminescent umu test in conjunction with a novel GC-MS-database technique for automatic identification of micropollutants. Water Sci Technol. 2012;66(4):768-74. doi: 10.2166/wst.2012.242. PubMed PMID: 22766865.

4: Zhang J, Yin JG, Hang BJ, Cai S, He J, Zhou SG, Li SP. Cloning of a novel arylamidase gene from Paracoccus sp. strain FLN-7 that hydrolyzes amide pesticides. Appl Environ Microbiol. 2012 Jul;78(14):4848-55. doi: 10.1128/AEM.00320-12. Epub 2012 Apr 27. PubMed PMID: 22544249; PubMed Central PMCID: PMC3416369.

5: Huang J, Kong X, Yao B, He Q, Hao K. [Determination of 88 pesticide residues in cranberry plant extract by gas chromatography-triple quadrupole tandem mass spectrometry]. Se Pu. 2011 Oct;29(10):974-82. Chinese. PubMed PMID: 22268353.

6: Ozcan A, Sahin Y, Oturan MA. Removal of propham from water by using electro-Fenton technology: kinetics and mechanism. Chemosphere. 2008 Oct;73(5):737-44. doi: 10.1016/j.chemosphere.2008.06.027. Epub 2008 Jul 27. PubMed PMID: 18664400.

7: Ozcan A, Sahin Y, Koparal AS, Oturan MA. Propham mineralization in aqueous medium by anodic oxidation using boron-doped diamond anode: influence of experimental parameters on degradation kinetics and mineralization efficiency. Water Res. 2008 Jun;42(12):2889-98. doi: 10.1016/j.watres.2008.02.027. Epub 2008 Mar 4. PubMed PMID: 18377944.

8: Yemets A, Stelmakh O, Blume YB. Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action. Cell Biol Int. 2008 Jun;32(6):623-9. doi: 10.1016/j.cellbi.2008.01.012. Epub 2008 Jan 25. PubMed PMID: 18343166.

9: Weiss Y, Rubin B, Shulman A, Ben Shir I, Keinan E, Wolf S. Determination of plant resistance to carbamate herbicidal compounds inhibiting cell division and early growth by seed and plantlets bioassays. Nat Protoc. 2006;1(5):2282-7. PubMed PMID: 17406469.

10: Arribas AS, Bermejo E, Chicharro M, Zapardiel A. Application of matrix solid-phase dispersion to the propham and maleic hydrazide determination in potatoes by differential pulse voltammetry and HPLC. Talanta. 2007 Jan 15;71(1):430-6. doi: 10.1016/j.talanta.2006.04.019. Epub 2006 May 23. PubMed PMID: 19071323.

11: Kolkenbrock S, Parschat K, Beermann B, Hinz HJ, Fetzner S. N-acetylanthranilate amidase from Arthrobacter nitroguajacolicus Rü61a, an alpha/beta-hydrolase-fold protein active towards aryl-acylamides and -esters, and properties of its cysteine-deficient variant. J Bacteriol. 2006 Dec;188(24):8430-40. Epub 2006 Oct 13. Erratum in: J Bacteriol. 2007 May;189(10):3933. PubMed PMID: 17041061; PubMed Central PMCID: PMC1698245.

12: Muneer M, Qamar M, Saquib M, Bahnemann DW. Heterogeneous photocatalysed reaction of three selected pesticide derivatives, propham, propachlor and tebuthiuron in aqueous suspensions of titanium dioxide. Chemosphere. 2005 Oct;61(4):457-68. Epub 2005 Apr 25. PubMed PMID: 16202799.

13: Sun L, Lee HK. Optimization of microwave-assisted extraction and supercritical fluid extraction of carbamate pesticides in soil by experimental design methodology. J Chromatogr A. 2003 Oct 3;1014(1-2):165-77. PubMed PMID: 14558622.

14: Pous X, Ruíz MJ, Picó Y, Font G. Determination of imidacloprid, metalaxyl, myclobutanil, propham, and thiabendazole in fruits and vegetables by liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry. Fresenius J Anal Chem. 2001 Sep;371(2):182-9. PubMed PMID: 11678189.

15: Santos Delgado MJ, Rubio Barroso S, Fernández-Tostado GT, Polo-Díez LM. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. J Chromatogr A. 2001 Jul 6;921(2):287-96. PubMed PMID: 11471812.

16: García de Llasera MP, Bernal-González M. Presence of carbamate pesticides in environmental waters from the northwest of Mexico: determination by liquid chromatography. Water Res. 2001 Jun;35(8):1933-40. PubMed PMID: 11337839.

17: Gou Y, Pawliszyn J. In-tube solid-phase microextraction coupled to capillary LC for carbamate analysis in water samples. Anal Chem. 2000 Jul 1;72(13):2774-9. PubMed PMID: 10905306.

18: Hidalgo C, Sancho JV, López FJ, Hernández F. Automated determination of phenylcarbamate herbicides in environmental waters by on-line trace enrichment and reversed-phase liquid chromatography-diode array detection. J Chromatogr A. 1998 Oct 9;823(1-2):121-8. PubMed PMID: 9818399.

19: Kennedy ER, Lin JJ, Reynolds JM, Perkins JB. A sampling and analytical method for the simultaneous determination of multiple organonitrogen pesticides in air. Am Ind Hyg Assoc J. 1997 Oct;58(10):720-5. PubMed PMID: 9342832.

20: Moody DE, Narloch BA, Shull LR, Hammock BD. The effect of structurally divergent herbicides on mouse liver xenobiotic-metabolizing enzymes (P-450-dependent mono-oxygenases, epoxide hydrolases and glutathione S-transferases) and carnitine acetyltransferase. Toxicol Lett. 1991 Dec;59(1-3):175-85. PubMed PMID: 1755024.